molecular formula C10H11BrN2O2 B1294229 (5-Bromopyridin-2-yl)(morpholino)methanone CAS No. 957063-06-8

(5-Bromopyridin-2-yl)(morpholino)methanone

Cat. No. B1294229
M. Wt: 271.11 g/mol
InChI Key: WTHVKZJDIPQZNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and various chemical transformations. For instance, a three-component reaction promoted by morpholine is described, leading to the formation of 1,5-methanoindeno[1,2-d]azocine derivatives with good yields and specific configurations . Another synthesis pathway involves a series of reactions including rearrangement, condensation, and nucleophilic substitution to produce an intermediate for biologically active compounds . These methods suggest that the synthesis of "(5-Bromopyridin-2-yl)(morpholino)methanone" could potentially involve similar multi-step reactions, possibly starting from a pyridine derivative and incorporating morpholine and bromine functionalities through targeted chemical transformations.

Molecular Structure Analysis

The molecular structure of compounds similar to "(5-Bromopyridin-2-yl)(morpholino)methanone" has been confirmed using techniques such as NMR and MS spectrum . Additionally, X-ray crystal structure determination has been employed to confirm the structure of a related compound, providing detailed information about the crystal system, space group, and cell data . These analytical techniques are crucial for confirming the molecular structure of synthesized compounds and could be applied to "(5-Bromopyridin-2-yl)(morpholino)methanone" to ascertain its structure.

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize compounds with morpholine and bromine functionalities. These include Knoevenagel condensation, Michael addition, aldol condensation , as well as bromination and demethylation reactions . Such reactions are indicative of the types of chemical processes that might be involved in the synthesis and further chemical manipulation of "(5-Bromopyridin-2-yl)(morpholino)methanone".

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(5-Bromopyridin-2-yl)(morpholino)methanone" are not detailed in the provided papers, the described compounds' properties can offer some parallels. For example, the antioxidant properties of bromophenols and their derivatives have been evaluated, showing that these compounds possess effective antioxidant power . This suggests that "(5-Bromopyridin-2-yl)(morpholino)methanone" could also exhibit interesting biological activities, potentially including antioxidant properties, which could be explored in further studies.

Scientific Research Applications

Imaging in Parkinson's Disease

(5-Bromopyridin-2-yl)(morpholino)methanone and its derivatives have been explored for their potential use in medical imaging, particularly in the context of Parkinson's disease. The compound HG-10-102-01, related to this chemical, has been synthesized for use as a PET imaging agent to study the LRRK2 enzyme, which is implicated in Parkinson's disease. The synthesis involved multiple steps, including O-[11C]methylation, and yielded a product with high radiochemical purity and specific activity, making it a promising candidate for Parkinson's disease imaging (Wang, Gao, Xu, & Zheng, 2017).

Safety And Hazards

“(5-Bromopyridin-2-yl)(morpholino)methanone” is harmful if swallowed . It is recommended to wash hands thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

(5-bromopyridin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHVKZJDIPQZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650335
Record name (5-Bromopyridin-2-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-2-yl)(morpholino)methanone

CAS RN

957063-06-8
Record name (5-Bromo-2-pyridinyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957063-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromopyridin-2-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Tong, P Wang, X Li, X Dong, X Hu… - Journal of Medicinal …, 2022 - ACS Publications
Herein, we report two promising compounds 30 and 36 possessing nanomolar FLT3 inhibitory activities (IC 50 = 1.5–7.2 nM), high selectivity over c-KIT (>1000-fold), and excellent anti-…
Number of citations: 12 pubs.acs.org

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